Flurpiridaz (18F)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurpiridaz (18F) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) radiotracer. It is a structural analog of pyridaben and binds to mitochondrial complex I with high affinity. Flurpiridaz (18F) has been developed specifically for MPI PET imaging studies in patients suspected of having coronary artery disease (CAD) .
Preparation Methods
The synthesis of Flurpiridaz (18F) involves the radiolabeling of a pyridaben derivative with fluorine-18. The process can be fully automated on a modular lab-pharmtracer device without external purification. The precursor is obtained by multi-step synthesis starting from mucochloric acid, yielding the desired product with 35% efficiency. The radiolabeling is performed using the stable isotope [19F]F and TBA-HCO3 PTC, resulting in a high yield of the fluorinated compound. The automated synthesis on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity .
Chemical Reactions Analysis
Flurpiridaz (18F) undergoes nucleophilic substitution reactions. The synthesis involves a nucleophilic attack by fluorine-18 on a tosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation in saline containing 2% ethanol . The major product formed from this reaction is the radiolabeled Flurpiridaz (18F), which is used for PET imaging.
Scientific Research Applications
Flurpiridaz (18F) is primarily used in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease (CAD). It provides high image quality and accurate absolute blood flow quantification, making it an ideal precision tool for non-invasive assessment of myocardial blood flow and the entire spectrum of ischemic heart disease . The compound is nearing completion of studies necessary for regulatory approval and has shown efficacy in detecting obstructive CAD .
Mechanism of Action
Flurpiridaz (18F) binds to mitochondrial complex I (NADH dehydrogenase) with high affinity. This binding inhibits the activity of the enzyme, which is primarily found in myocardial cells. The high first-pass extraction into cardiomyocytes and very slow washout from the heart make it an effective radiotracer for myocardial perfusion imaging .
Comparison with Similar Compounds
Flurpiridaz (18F) is compared with other PET MPI agents such as 13N-ammonia and 82Rb. It has a higher myocardial extraction fraction, lower positron range, and higher image resolution compared to these agents. The linear relationship between Flurpiridaz (18F) uptake and myocardial blood flow allows for more accurate myocardial blood flow quantitation . Similar compounds include 13N-ammonia and 82Rb, but Flurpiridaz (18F) is considered superior due to its unique properties and higher diagnostic performance .
Biological Activity
Flurpiridaz (18F) is a novel radiopharmaceutical used in positron emission tomography (PET) for myocardial perfusion imaging (MPI). Its development has marked significant advancements in the diagnostic evaluation of coronary artery disease (CAD). This article explores the biological activity of Flurpiridaz (18F), including its pharmacokinetics, biodistribution, diagnostic efficacy, and safety profile based on diverse research findings.
Pharmacokinetics and Biodistribution
Flurpiridaz (18F) exhibits distinct pharmacokinetic properties that enhance its utility in clinical settings. Studies have demonstrated that it has a high extraction fraction and a favorable half-life of approximately 109 minutes, which allows for flexible dosing and scheduling of imaging procedures. The biodistribution of Flurpiridaz is characterized by rapid myocardial uptake and minimal background activity, making it particularly effective for imaging myocardial blood flow (MBF).
Kinetic Modeling
Kinetic modeling of Flurpiridaz uptake has been assessed using one- and two-tissue compartment models. The two-tissue compartment model has shown to be more suitable for predicting myocardial uptake in various species, including humans. Notably, significant differences in tracer washout kinetics have been observed between species, with faster washout rates in mice compared to humans and pigs. This necessitates careful consideration when applying kinetic models across different species .
Diagnostic Efficacy
Flurpiridaz (18F) has undergone extensive clinical evaluation to determine its diagnostic performance in detecting CAD. A Phase III trial demonstrated that Flurpiridaz outperformed traditional 99mTc-labeled SPECT imaging, achieving higher sensitivity rates for detecting ≥50% coronary artery stenosis. Specifically, sensitivity was reported at 80.3% with Flurpiridaz compared to 53.7% for SPECT .
Case Studies
- Study on Sensitivity and Specificity : In a comparative analysis involving 557 patients undergoing pharmacological stress testing, Flurpiridaz demonstrated superior diagnostic accuracy, particularly in women and obese patients, highlighting its potential as a reliable imaging agent for diverse populations .
- AURORA Trial : This trial focused on the safety and efficacy of Flurpiridaz for patients referred for invasive coronary angiography due to suspected CAD. Results indicated that Flurpiridaz provided significant improvements in detecting functional ischemia compared to conventional methods .
Safety Profile
The safety profile of Flurpiridaz has been evaluated in multiple studies. Adverse events have been minimal, with most patients tolerating the tracer well during imaging procedures. The absence of early metabolite appearance and low radiation exposure further support its safety as a diagnostic tool .
Summary of Findings
Parameter | Flurpiridaz (18F) |
---|---|
Half-life | 109 minutes |
Extraction Fraction | High |
Sensitivity (≥50% Stenosis) | 80.3% |
Specificity | Not inferior to SPECT |
Adverse Events | Minimal |
Properties
CAS No. |
863887-89-2 |
---|---|
Molecular Formula |
C18H22ClFN2O3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one |
InChI |
InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1 |
InChI Key |
RMXZKEPDYBTFOS-LRFGSCOBSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |
Isomeric SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |
Key on ui other cas no. |
863887-89-2 |
Synonyms |
BMS 747158-02 BMS-747158-02 BMS747158-02 F-18 BMS-747158-02 flurpiridaz F18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.